REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15]([O:18][CH3:19])([O:16][CH3:17])[CH:10]([CH:11]=[CH:12]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15]([O:18][CH3:19])([O:16][CH3:17])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken under 45 psi of H2 for 4 h (or judged complete by TLC)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a Celite pad
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown liquid (50.4 g, 97%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCC(C1)C2(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |